molecular formula C12H20N4O B7577590 1-(3,5-Dimethylpiperazin-1-yl)-3-imidazol-1-ylpropan-1-one

1-(3,5-Dimethylpiperazin-1-yl)-3-imidazol-1-ylpropan-1-one

Cat. No. B7577590
M. Wt: 236.31 g/mol
InChI Key: DSBNWKGQLHRWTO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperazin-1-yl)-3-imidazol-1-ylpropan-1-one is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPIP and belongs to the class of piperazine derivatives.

Mechanism of Action

DPIP exerts its therapeutic effects by interacting with specific molecular targets in the body. It has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
DPIP has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DPIP in lab experiments is its high potency and selectivity for specific molecular targets. However, one limitation is that it can be difficult to obtain and may be expensive to synthesize.

Future Directions

There are several potential future directions for research on DPIP. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, DPIP may have applications in the development of new cancer treatments and anti-inflammatory drugs. Further research is needed to fully understand the therapeutic potential of this compound.

Synthesis Methods

The synthesis of DPIP involves the reaction of 3,5-dimethylpiperazine with imidazole-1-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

DPIP has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-(3,5-dimethylpiperazin-1-yl)-3-imidazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-7-16(8-11(2)14-10)12(17)3-5-15-6-4-13-9-15/h4,6,9-11,14H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBNWKGQLHRWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)CCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylpiperazin-1-yl)-3-imidazol-1-ylpropan-1-one

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